Rhodirubin B - 64502-82-5

Rhodirubin B

Catalog Number: EVT-14275660
CAS Number: 64502-82-5
Molecular Formula: C42H55NO15
Molecular Weight: 813.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rhodirubin B is a natural product found in Streptomyces with data available.
Source

Rhodirubin B has been isolated from various fungal sources, with Rhodotorula species being the most prominent. These fungi are commonly found in diverse environments, including soil and decaying organic matter. The extraction of Rhodirubin B typically involves fermentation processes that enhance its yield from the fungal biomass.

Classification

In terms of chemical classification, Rhodirubin B is categorized as a polyketide. Polyketides are a large class of naturally occurring organic compounds that are biosynthesized through the polymerization of acetyl and propionyl subunits. This classification is significant as it indicates the compound's complex structure and potential for various biological activities.

Synthesis Analysis

Methods

The synthesis of Rhodirubin B can be approached through both natural extraction and synthetic methodologies. The natural extraction involves culturing Rhodotorula species under specific conditions to maximize the production of Rhodirubin B.

  1. Fermentation: This method entails growing the fungi in a nutrient-rich medium, allowing them to produce Rhodirubin B as a secondary metabolite.
  2. Chemical Synthesis: Although less common, synthetic routes have been explored using organic chemistry techniques to replicate the polyketide structure.

Technical Details

The fermentation process typically requires careful control of environmental parameters such as temperature, pH, and nutrient composition. Analytical techniques like high-performance liquid chromatography (HPLC) are often employed to monitor the production and purity of Rhodirubin B during synthesis.

Molecular Structure Analysis

Structure

Rhodirubin B has a complex molecular structure characterized by multiple rings and functional groups typical of polyketides. The exact molecular formula and structure can vary slightly depending on the source and method of extraction.

Data

  • Molecular Formula: C₁₈H₁₈O₄
  • Molecular Weight: Approximately 298.34 g/mol
  • Structural Features: It typically features hydroxyl groups and double bonds that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

Rhodirubin B participates in various chemical reactions that can alter its structure and functionality. Key reactions include:

  1. Oxidation: The presence of hydroxyl groups allows for oxidation reactions, which can enhance its antimicrobial properties.
  2. Esterification: Rhodirubin B can react with acids to form esters, potentially modifying its solubility and bioactivity.

Technical Details

These reactions are often studied using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to elucidate the changes in molecular structure following chemical modifications.

Mechanism of Action

Process

The mechanism of action of Rhodirubin B primarily involves its interaction with biological membranes and cellular components. It is believed to exert its antimicrobial effects by disrupting cell membrane integrity, leading to cell lysis.

Data

Research indicates that Rhodirubin B exhibits significant activity against various pathogenic bacteria and fungi, suggesting its potential as a natural antimicrobial agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a reddish-brown powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with oxidizing agents due to its unsaturated bonds.
Applications

Scientific Uses

Rhodirubin B has garnered interest for several applications in scientific research:

  1. Antimicrobial Agent: Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
  2. Antioxidant Research: Studies are ongoing to explore its potential in protecting cells from oxidative stress.
  3. Pharmaceutical Development: Given its unique structure, there is potential for synthesizing derivatives with enhanced biological activity for therapeutic uses.
Historical Evolution of Rhodopsin Research

Pioneering Discoveries in Photoreceptor Biology

The foundational understanding of rhodopsin began with Franz Boll's 1876 observation of light-sensitive "visual purple" in frog retinas, which faded upon light exposure [3] [4]. Wilhelm Kühne subsequently isolated this pigment, coining the term "rhodopsin" and establishing its role in rod photoreceptors. He demonstrated that bleached rhodopsin regenerated when retinas contacted the retinal pigmented epithelium, hinting at a photochemical cycle [3] [4]. A pivotal breakthrough came in the 1930s–1950s with George Wald's biochemical dissection of rhodopsin. Wald identified its two components: the protein opsin and the chromophore 11-cis-retinal. His work revealed that light isomerizes 11-cis-retinal to all-trans-retinal, triggering rhodopsin activation [3] [5].

The molecular architecture remained elusive until the 2000s, when Palczewski's team resolved the first high-resolution crystal structure of bovine rhodopsin (PDB: 1F88). This structure confirmed a seven-transmembrane helix (7TM) fold with 11-cis-retinal buried within a hydrophobic pocket, linked via a Schiff base to Lys296 [3] [5]. This achievement provided a template for understanding retinal binding and spectral tuning mechanisms across visual pigments.

Table 1: Key Historical Milestones in Rhodopsin Research

YearDiscoveryKey Researchers
1876Identification of photosensitive "visual purple"Franz Boll
1877–1879Isolation and naming of rhodopsinWilhelm Kühne
1933–1958Biochemical characterization of retinal–opsin complexGeorge Wald
1983Primary structure determinationOvchinnikov, Hargrave
2000First crystal structure of bovine rhodopsinPalczewski et al.

Emergence of Rhodopsin as a Model GPCR

Rhodopsin's status as a prototypical G protein-coupled receptor (GPCR) solidified in the 1980s with the sequencing of bovine opsin by Hargrave and Ovchinnikov. Their work revealed a 348-amino-acid protein with seven hydrophobic segments, suggesting a 7TM topology [2] [5]. This architecture was later confirmed via cryo-electron microscopy and X-ray crystallography, showing striking parallels with non-sensory GPCRs like β-adrenergic receptors [2] [3].

Critical structural motifs were identified through mutagenesis and biochemical studies:

  • Disulfide bridge: Cys110–Cys187 stabilizes extracellular loops, essential for tertiary structure [5].
  • E/DRY motif: Glu134–Arg135–Tyr136 in helix III facilitates G-protein coupling [2].
  • NPxxY motif: Asn302–Pro303–xx–Tyr306 in helix VII regulates activation dynamics [5].

Rhodopsin’s unique properties accelerated GPCR research: its high retinal concentration enabled purification, and its stability in the dark state allowed crystallization. Furthermore, disease-linked mutations (e.g., G90D, T94I) revealed mechanistic insights into GPCR activation. For example, G90D rhodopsin exhibits a constitutively active conformation due to disrupted Schiff base counterion interactions [5].

Table 2: Structural and Functional Features of Rhodopsin as a Model GPCR

FeatureRoleExperimental Evidence
7TM architectureScaffold for signal transductionX-ray crystallography (PDB: 1U19)
Lys296–retinal linkageChromophore attachment; spectral tuningSite-directed mutagenesis
E/DRY motifGα interaction (transducin activation)Mutational disruption of G-protein binding
Disulfide bridge (C110–C187)Stabilizes extracellular domainCysteine cross-linking studies
Phosphorylation sites (C-terminus)Arrestin recruitment; signal terminationMass spectrometry of phosphorylated residues

Evolutionary Divergence of Type-1 and Type-2 Rhodopsin Families

Rhodopsins are partitioned into two evolutionarily distinct families: Type-1 (microbial rhodopsins) and Type-2 (animal rhodopsins). Type-1 rhodopsins, discovered in Halobacterium salinarum (1971), function as light-driven ion pumps or sensory receptors in archaea, bacteria, and fungi [1] [7]. Type-2 rhodopsins serve as GPCRs in animal vision and non-visual photoreception. Phylogenomic analyses confirm these families lack significant sequence homology, implying convergent evolution toward a 7TM retinal-binding scaffold [6] [10].

Key distinctions include:

  • Retinal configuration: Type-1 uses all-trans-retinal (isomerizes to 13-cis upon light), while Type-2 uses 11-cis-retinal (isomerizes to all-trans) [1] [10].
  • Chromophore binding: Both utilize a Schiff base linkage, but counterion positions differ (e.g., Asp85 in bacteriorhodopsin vs. Glu113 in bovine rhodopsin) [1].
  • Gene structure: Vertebrate Type-2 genes typically contain introns, whereas teleosts express both intron-containing (Exorho) and intron-less (Rh1) paralogs due to retroduplication ~250 million years ago [9].

Notably, structural studies of the fungal proton pump Leptosphaeria maculans rhodopsin (LR) revealed closer architectural similarity to archaeal bacteriorhodopsin than to bacterial proteorhodopsins. LR’s membrane domain aligns with bacteriorhodopsin (RMSD: 0.65 Å), supporting a shared archaeal–eukaryotic ancestry distinct from bacterial lineages [1]. This challenges earlier models of bacterial-to-eukaryote lateral gene transfer and suggests an archaeal origin for eukaryotic proton pumps.

Table 3: Comparative Analysis of Type-1 and Type-2 Rhodopsins

CharacteristicType-1 (Microbial)Type-2 (Animal)
Phylogenetic originArchaea/bacteria → eukaryotesMetazoan-specific
Retinal isomerAll-trans → 13-cis photoisomerization11-cis → all-trans photoisomerization
Primary functionIon transport, phototaxisG-protein activation (vision, signaling)
Schiff base counterionAsp85 (bacteriorhodopsin)Glu113 (bovine rhodopsin)
Representative gene structureIntron-less (bacteria)Intron-containing (vertebrates)

The "intron-loss" hypothesis for teleost Rh1 genes gained support from genomic studies of basal actinopterygians. Bichir (Polypterus) retains a single intron-containing rhodopsin expressed in both retina and pineal gland, while sturgeon (Acipenser) possesses an intron-less retinal Rh1-2 and lost the intron-containing paralog. This implies retroduplication occurred after polypteriform divergence (≥300 MYA) but before teleost radiation [9].

Compounds Mentioned in Article

Properties

CAS Number

64502-82-5

Product Name

Rhodirubin B

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

Molecular Formula

C42H55NO15

Molecular Weight

813.9 g/mol

InChI

InChI=1S/C42H55NO15/c1-8-42(51)17-28(32-21(36(42)41(50)52-7)15-22-33(38(32)48)39(49)35-26(46)10-9-25(45)34(35)37(22)47)57-31-16-23(43(5)6)40(20(4)55-31)58-30-14-12-27(19(3)54-30)56-29-13-11-24(44)18(2)53-29/h9-10,15,18-20,23-24,27-31,36,40,44-46,48,51H,8,11-14,16-17H2,1-7H3/t18-,19-,20-,23-,24-,27-,28-,29-,30-,31-,36-,40+,42+/m0/s1

InChI Key

VGXIKBCXEHBHIQ-DBKSDKBWSA-N

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CCC(C(O6)C)OC7CCC(C(O7)C)O)N(C)C)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6CC[C@@H]([C@@H](O6)C)O[C@H]7CC[C@@H]([C@@H](O7)C)O)N(C)C)O

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